molecular formula C7H10N2OS B13178157 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one

Cat. No.: B13178157
M. Wt: 170.23 g/mol
InChI Key: LDACSDYTHXDKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one is a heterocyclic organic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one typically involves the reaction of 2-aminothiazole with a suitable butanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-(1,3-thiazol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

4-Amino-1-(1,3-thiazol-2-yl)butan-2-one is unique due to its specific structure, which combines an amino group with a thiazole ring and a butanone moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

4-amino-1-(1,3-thiazol-2-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c8-2-1-6(10)5-7-9-3-4-11-7/h3-4H,1-2,5,8H2

InChI Key

LDACSDYTHXDKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.